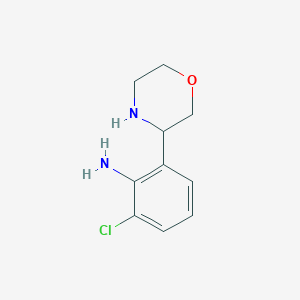

2-Chloro-6-morpholin-3-ylaniline

Description

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-chloro-6-morpholin-3-ylaniline |

InChI |

InChI=1S/C10H13ClN2O/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6,12H2 |

InChI Key |

DCVSDVCFXVACFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Diazotization and Hypophosphorous Acid Reduction

A patent by CN112358404A outlines a diazotization-based approach for synthesizing 2-chloro-6-methylaniline, which can be adapted for morpholine introduction. The method employs 3-chloro-5-methyl-4-nitroaniline as a starting material, utilizing diazotization to eliminate the amino group, followed by hypophosphorous acid reduction and iron powder-mediated nitro reduction. Adapting this route for 2-chloro-6-morpholin-3-ylaniline would require:

- Intermediate functionalization : Introducing a nitro or chloro group at position 3 before diazotization.

- Morpholine substitution : Replacing the position 3 substituent with morpholine via nucleophilic aromatic substitution (SNAr).

Reaction conditions :

- Diazotization at 0–5°C with NaNO₂ and H₂SO₄.

- SNAr with morpholine at 80–100°C in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.

Yield considerations :

- The original route achieves 82.5% yield for 2-chloro-6-methylaniline.

- Morpholine substitution typically attains 70–85% yields in analogous systems.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Diazotization/SNAr | 3-Chloro-5-methyl-4-nitroaniline | Diazotization, SNAr, reduction | 65–75 | High | Moderate |

| Direct SNAr | 2,6-Dichloro-3-nitroaniline | Methylation, SNAr, reduction | 70–80 | Moderate | High |

| Buchwald-Hartwig | 2-Chloro-6-methyl-3-bromoaniline | Cross-coupling | 60–70 | Low | Low |

Key observations :

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholin-3-ylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, sodium ethoxide, or other strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-Chloro-6-morpholin-3-ylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholin-3-ylaniline involves its interaction with specific molecular targets and pathways. The morpholine ring and aniline moiety allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural Analogues and Their Properties

Structural and Functional Differences

Substituent Effects on Reactivity: The morpholin-3-yl group in 2-Chloro-6-morpholin-3-ylaniline introduces a bulky, electron-rich moiety compared to simpler substituents like methyl (-CH₃) or cyano (-CN) groups in analogues such as 2-Chloro-6-methylaniline or 4-Amino-3-chlorobenzonitrile. This may enhance solubility in polar solvents and alter nucleophilic aromatic substitution kinetics . The chlorine atom at the 2-position (ortho to the amine) likely sterically hinders reactions at the aromatic ring, contrasting with 2-Chloro-5-methylaniline, where the methyl group at the 5-position (meta to the amine) imposes less steric interference .

In contrast, 4-Amino-3-chlorobenzonitrile’s nitrile group (-CN) is strongly electron-withdrawing, which could deactivate the ring toward electrophilic substitution .

Applications in Synthesis: While 3-Chloro-N-phenyl-phthalimide (from ) is utilized as a monomer for polyimides due to its rigid, planar structure , 2-Chloro-6-morpholin-3-ylaniline’s morpholine group may render it more suitable for constructing flexible polymer backbones or metal-organic frameworks.

Hypothetical Reactivity and Stability

- Acid-Base Behavior : The amine group in 2-Chloro-6-morpholin-3-ylaniline is expected to exhibit basicity similar to other aniline derivatives, though the morpholine ring may slightly increase pKa due to electron donation.

- Thermal Stability : Morpholine-containing compounds generally exhibit moderate thermal stability, contrasting with 3-Chloro-N-phenyl-phthalimide, which is stable at high temperatures during polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.